molecular formula C12H9ClINO2S B14901464 4-chloro-N-(2-iodophenyl)benzenesulfonamide

4-chloro-N-(2-iodophenyl)benzenesulfonamide

Cat. No.: B14901464
M. Wt: 393.63 g/mol
InChI Key: SCJGUNMBVVVYMI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9ClINO2S It is a derivative of benzenesulfonamide, characterized by the presence of both chlorine and iodine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-iodophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-iodophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenesulfonamides.

Scientific Research Applications

4-chloro-N-(2-iodophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-iodophenyl)benzenesulfonamide
  • 4-chloro-N-(2-bromophenyl)benzenesulfonamide
  • 4-chloro-N-(2-fluorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-iodophenyl)benzenesulfonamide is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications .

Properties

Molecular Formula

C12H9ClINO2S

Molecular Weight

393.63 g/mol

IUPAC Name

4-chloro-N-(2-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClINO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H

InChI Key

SCJGUNMBVVVYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)I

Origin of Product

United States

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